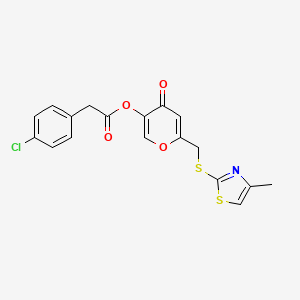
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C18H14ClNO4S2 and its molecular weight is 407.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a complex organic compound with significant implications in medicinal chemistry. It serves as an important intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of antibiotics like Prulifloxacin. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O5S, with a molecular weight of approximately 378.41 g/mol. Its structure features a thiazole ring, a pyran ring, and an ester functional group, which contribute to its biological activity. The presence of diverse functional groups suggests potential interactions with various biological targets.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It is believed to modulate enzyme activities and disrupt cellular processes through its binding affinity to critical receptors or enzymes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacteria and fungi due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies have demonstrated that thiazole-based compounds can exhibit cytotoxic effects on cancer cell lines. For example, derivatives containing thiazole rings have shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
| Compound Type | Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Antimicrobial | |
| Thiazole-based Compounds | Cytotoxicity | |
| Pyran Derivatives | Anticancer |
Anticonvulsant Activity
There is emerging evidence that certain derivatives of thiazoles may possess anticonvulsant properties. For example, structural modifications involving thiazole rings have been linked to enhanced protection against seizures in animal models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives, revealing that compounds with electron-withdrawing groups like chlorine exhibited better activity against Gram-positive bacteria .
- Cytotoxicity Assessment : A series of thiazole-containing compounds were assessed for cytotoxicity against various cancer cell lines, showing that modifications at the phenyl ring significantly impacted their IC50 values, with some compounds outperforming standard chemotherapy agents like doxorubicin .
- Anticonvulsant Evaluation : In a preclinical study, thiazole derivatives were tested for anticonvulsant activity using the maximal electroshock seizure test (MES), where certain analogs demonstrated significant protective effects .
Propriétés
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S2/c1-11-9-25-18(20-11)26-10-14-7-15(21)16(8-23-14)24-17(22)6-12-2-4-13(19)5-3-12/h2-5,7-9H,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIHYORIYFNLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














